molecular formula C17H15N3O3 B2859317 2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-95-2

2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2859317
CAS RN: 886899-95-2
M. Wt: 309.325
InChI Key: IXURUOIBUUGCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. The compound is known to possess various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Chemical Modification for Enhanced Biological Properties

A study explored the chemical modification of the pyridine moiety in the molecule, aiming to optimize the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This modification involved the displacement of the methyl group to enhance analgesic properties, with para-substituted derivatives showing increased biological activity. The synthesis was carried out via reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate. The analgesic properties were studied using the “acetic acid writhing” model, recommending 4-fluorobenzylamide for further research as a potential new analgesic (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Metabolism and Disposition Studies in Drug Discovery

Another application involves the use of 19F-nuclear magnetic resonance (NMR) in a drug discovery program to support the selection of candidates for further development. The study described the metabolic fate and excretion balance of early lead compounds in the series, including potent inhibitors of HIV integrase, in rats and dogs. This approach helped in understanding the pharmacokinetics of these compounds, aiding in the selection process for clinical trials (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).

Antifungal Activity

Research on new pyrido[2,3-d]pyrimidine derivatives from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide revealed significant antifungal activities. This study aimed at synthesizing new compounds with potential antifungal properties, contributing to the development of new antifungal agents (Hanafy, 2011).

properties

IUPAC Name

2-hydroxy-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-7-12(8-6-11)10-18-15(21)14-16(22)19-13-4-2-3-9-20(13)17(14)23/h2-9,22H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXURUOIBUUGCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C3C=CC=CN3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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